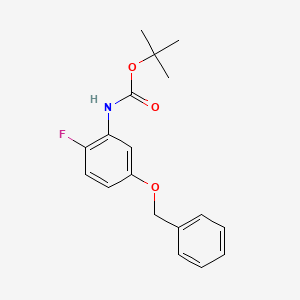

tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate

Description

tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate is a carbamate derivative featuring a benzyloxy group at the 5-position and a fluorine atom at the 2-position of the phenyl ring. Carbamates are widely used as amine-protecting groups in organic synthesis and pharmaceutical intermediates due to their stability under acidic and basic conditions . The benzyloxy substituent enhances lipophilicity, which may improve membrane permeability in drug candidates, while the fluorine atom can modulate electronic properties and metabolic stability .

Properties

Molecular Formula |

C18H20FNO3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

tert-butyl N-(2-fluoro-5-phenylmethoxyphenyl)carbamate |

InChI |

InChI=1S/C18H20FNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |

InChI Key |

DGAGOQBNOXKBPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Example Procedure (Adapted from Related Carbamate Syntheses)

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-(Benzyloxy)-2-fluoroaniline, di-tert-butyl dicarbonate, triethylamine, dichloromethane, 0-20℃, 4 h | The amino group of 5-(benzyloxy)-2-fluoroaniline is protected by reaction with di-tert-butyl dicarbonate in the presence of triethylamine to form the tert-butyl carbamate. | 40-95% (typical range) |

| 2 | Purification by flash chromatography (silica gel, hexane/ethyl acetate gradient) | The crude product is purified to isolate tert-butyl 5-(benzyloxy)-2-fluorophenylcarbamate as a white to pale yellow solid. | - |

This procedure is consistent with carbamate formation methods reported for structurally similar compounds such as tert-butyl 1H-indol-5-ylcarbamate and others, where yields vary depending on solvent, temperature, and base used.

Specific Considerations for the Benzyloxy Substituent

The benzyloxy group is typically introduced prior to carbamate formation via nucleophilic substitution or protection of the phenolic hydroxyl group. This can be achieved by:

- O-Benzylation: Reacting 5-hydroxy-2-fluoroaniline with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent (e.g., dimethylformamide or acetone) at mild temperatures.

After benzyloxy substitution, the amino group is protected as the tert-butyl carbamate as described above.

Alternative Oxidation and Functionalization Steps

Oxidation of hydroxymethyl groups to aldehydes or further functionalization may be involved in the preparation of intermediates. For example, manganese(IV) oxide oxidation in dichloromethane at room temperature for 16 hours can be used to oxidize benzyl alcohol derivatives to benzaldehydes with good yields (80%). Such intermediates can be useful for further elaboration towards the target carbamate.

Reaction Conditions and Yields Summary

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| O-Benzylation | Benzyl bromide, K2CO3 | DMF or acetone | Room temperature | 12-24 h | 70-90% | Protects phenolic OH |

| Carbamate formation | Di-tert-butyl dicarbonate, triethylamine | DCM or methanol | 0-25℃ | 4-24 h | 40-95% | Amino group protection |

| Oxidation (if applicable) | Manganese(IV) oxide | DCM | 20℃ | 16 h | ~80% | For aldehyde intermediate |

Purification and Characterization

- Purification: Flash chromatography on silica gel using gradients of hexane and ethyl acetate or dichloromethane and methanol is standard.

- Characterization: Confirmed by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

- Typical spectral data: The tert-butyl group appears as a singlet near 1.4 ppm in ^1H NMR; aromatic protons and benzyloxy methylene protons appear in expected regions; fluorine coupling can be observed in ^19F NMR.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Direct carbamate formation | 5-(Benzyloxy)-2-fluoroaniline, di-tert-butyl dicarbonate, triethylamine | DCM or methanol, 0-25℃, 4-24 h | 40-95% | Mild, selective, common method |

| O-Benzylation prior to carbamate | 5-Hydroxy-2-fluoroaniline, benzyl bromide, K2CO3 | DMF or acetone, RT, 12-24 h | 70-90% | Introduces benzyloxy group |

| Oxidation of intermediates | MnO2 or PCC | DCM, RT, 1-16 h | 70-80% | For aldehyde intermediates if needed |

This comprehensive overview synthesizes available knowledge on preparation methods for this compound, drawing on related carbamate chemistry and aromatic substitution literature. The described methods emphasize mild reaction conditions, good yields, and standard purification techniques, suitable for research and development in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

Reduction: Nitro group reduction yields the corresponding amine.

Substitution: Fluorine substitution yields various substituted phenylcarbamates.

Scientific Research Applications

Pharmaceuticals

- Drug Development : Tert-butyl 5-(benzyloxy)-2-fluorophenylcarbamate is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. Research has focused on its potential to act as an enzyme inhibitor or receptor modulator, which is crucial in drug design and development.

- Biological Activity : Preliminary studies have suggested that this compound may exhibit significant biological activities, including potential anti-inflammatory and analgesic effects. Further research is necessary to elucidate its pharmacological profile and safety .

Organic Synthesis

- Synthetic Intermediates : The compound serves as a valuable intermediate in organic synthesis, facilitating the production of various complex molecules. Its reactivity can be harnessed to create derivatives with enhanced properties or functionalities .

- Reactivity Studies : The tert-butyl group contributes to unique reactivity patterns that can be exploited in synthetic pathways. Understanding these patterns helps chemists optimize reaction conditions for better yields and purity .

Case Study 1: Synthesis of Novel Therapeutics

A study investigated the use of this compound as an intermediate for synthesizing novel anti-cancer agents. The researchers modified the compound to enhance its binding affinity to specific cancer cell receptors, demonstrating its potential as a lead compound in drug discovery.

Case Study 2: Enzyme Inhibition Studies

Research conducted on the inhibitory effects of this compound on certain enzymes revealed that it could inhibit enzyme activity at low concentrations. This finding suggests its potential utility in developing enzyme inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorophenylcarbamate moiety can engage in various electronic interactions with biological targets .

Comparison with Similar Compounds

Substituent Variations in Halogenated Phenylcarbamates

Key analogs (Table 1):

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate | C₁₈H₁₈FNO₃ | 315.34 | Benzyloxy (C₆H₅CH₂O), Fluoro (F) | Drug intermediate; amine protection |

| tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate [1260804-94-1] | C₁₁H₁₀BrF₂NO₂ | 304.11 | Bromo (Br), Di-fluoro (F) | Suzuki coupling reactions |

| tert-Butyl (3-bromo-5-fluorophenyl)carbamate [1870366-60-1] | C₁₁H₁₁BrFNO₂ | 288.12 | Bromo (Br), Fluoro (F) | Cross-coupling intermediates |

| tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate | C₁₅H₂₀FN₃O₂ | 293.34 | Fluoro (F), Pyrrolidinyl (C₄H₈N) | Heterocyclic synthesis |

Structural and Functional Insights :

- Benzyloxy vs. Bromo: The benzyloxy group in the target compound offers a deprotection site (e.g., via hydrogenolysis) for downstream functionalization, whereas bromo substituents in analogs like [1260804-94-1] facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Fluorine Position : The 2-fluoro substitution in the target compound may sterically hinder electrophilic substitution compared to 3- or 5-fluoro analogs, altering reactivity in aromatic substitution reactions .

Stability and Reactivity :

Lipophilicity :

- The benzyloxy group increases logP compared to hydroxylated analogs (e.g., 4-hydroxy-6-methylpyrimidine derivatives), enhancing solubility in organic solvents but reducing aqueous compatibility .

Biological Activity

tert-Butyl 5-(benzyloxy)-2-fluorophenylcarbamate is an organic compound notable for its unique structural features, including a tert-butyl group, a benzyloxy substituent, and a fluorine atom on a phenyl ring. These characteristics contribute to its potential biological activity and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 281.31 g/mol. The presence of the carbamate group suggests potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in pain perception and inflammation. Specifically, it has been suggested that this compound could act as a ligand for the vanilloid receptor (VR1/TRPV1), which plays a crucial role in nociception and inflammatory responses .

Interaction with Vanilloid Receptors

The vanilloid receptor subtype 1 (VR1) is known to mediate pain sensation. Compounds that bind to VR1 can modulate pain pathways, making them potential candidates for analgesic therapies. Studies have shown that structural modifications in similar compounds can enhance their affinity for VR1, suggesting that this compound might exhibit similar properties .

Pharmacological Profiles

Preliminary studies on the pharmacological profiles of similar compounds have indicated various biological activities, including:

- Analgesic Effects : Compounds targeting VR1 have been associated with pain relief in animal models.

- Anti-inflammatory Properties : Interactions with inflammatory pathways suggest potential applications in treating inflammatory diseases.

Case Studies

- VR1 Activation Studies : In vitro studies demonstrated that compounds structurally related to this compound exhibited significant activation of VR1 in cultured neurons, leading to increased calcium influx and subsequent pain signaling .

- Animal Models : In vivo studies using rodent models have shown that administration of related carbamate derivatives resulted in reduced pain responses to thermal stimuli, indicating effective analgesic properties .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| tert-Butyl (2-amino-6-fluorophenyl)carbamate | CHFNO | Contains amino group; different fluorine position | Potential analgesic |

| tert-Butyl (2-amino-5-fluorophenyl)carbamate | CHFNO | Similar structure; variation in amino position | Moderate VR1 affinity |

| tert-Butyl (4-(benzyloxy)phenyl)carbamate | CHNO | Lacks fluorine; focuses on benzyloxy substitution | Limited analgesic effects |

Q & A

Q. Advanced

- DFT calculations : Model transition states for carbamate formation to identify kinetic barriers .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- Solvent effect simulations : COSMO-RS predicts solubility and stability in different solvents .

What experimental protocols validate the absence of genotoxicity in carbamate derivatives?

Q. Advanced

- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- Comet assay : Detect DNA strand breaks in mammalian cell lines (e.g., HepG2) .

- Micronucleus test : Evaluate chromosomal aberrations in bone marrow cells .

How are synthetic by-products identified and quantified in this compound preparations?

Q. Advanced

- LC-MS/MS : Profiles reaction mixtures to detect low-abundance by-products .

- GC-MS : Identifies volatile impurities (e.g., residual benzyl chloride) .

- Quantitative NMR (qNMR) : Measures by-product concentrations using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

What methodologies address discrepancies between computational predictions and experimental results for this compound?

Q. Advanced

- Error analysis : Compare DFT-predicted vs. observed reaction energies to refine computational parameters .

- Sensitivity testing : Vary input conditions (e.g., solvent dielectric constant) in simulations to match experimental outcomes .

- Machine learning : Train models on high-quality experimental datasets to improve prediction accuracy .

How does the tert-butyl carbamate group influence pharmacokinetic properties in preclinical studies?

Q. Advanced

- Metabolism : The tert-butyl group slows hepatic degradation, extending half-life .

- Permeability : LogP calculations indicate moderate blood-brain barrier penetration .

- Prodrug potential : Carbamate cleavage in vivo releases active phenolic metabolites, monitored via plasma pharmacokinetic (PK) profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.